

# thermodynamic properties of 4-ethenylcyclooctene

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Compound of Interest		
Compound Name:	Cyclooctene, 4-ethenyl-	
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An In-depth Technical Guide on the Thermodynamic Properties of 4-Ethenyl-cyclooctene

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-ethenyl-cyclooctene. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the estimation of its key thermodynamic parameters using the highly reliable Benson group additivity method. Furthermore, it outlines the standard experimental protocols, such as combustion calorimetry and differential scanning calorimetry, that are employed to determine these properties for structurally similar organic compounds. This guide is intended to be a valuable resource for researchers in drug development and chemical synthesis, offering both estimated data for practical applications and detailed methodologies for potential experimental validation.

## Introduction

4-Ethenyl-cyclooctene is an unsaturated bicyclic hydrocarbon of interest in organic synthesis and materials science. A thorough understanding of its thermodynamic properties, including enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction optimization, and safety assessments. These parameters govern the feasibility and energy balance of chemical reactions, as well as the stability of the compound under various conditions.



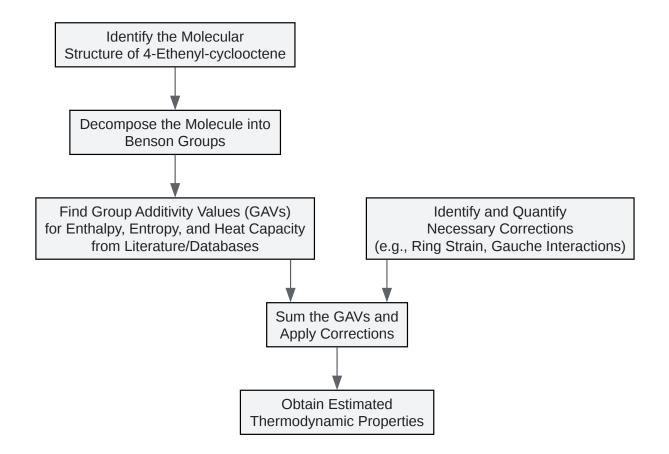
This whitepaper addresses the current gap in experimental data for 4-ethenyl-cyclooctene by providing robust estimations based on established theoretical methods. It also serves as a practical guide to the experimental techniques that would be required for a laboratory-based determination of these fundamental thermodynamic properties.

# Estimation of Thermodynamic Properties: Benson Group Additivity Method

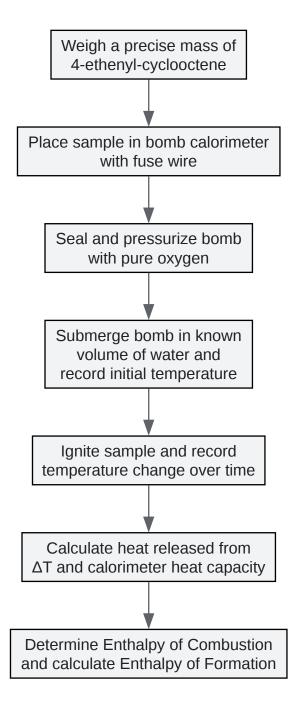
In the absence of direct experimental data, the Benson group additivity method offers a powerful and widely accepted approach for estimating the thermodynamic properties of organic molecules in the ideal gas state.[1][2][3] This method is based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[1] The accuracy of this method is generally high, with typical errors for enthalpy of formation being within 2-3 kcal/mol.[1]

The workflow for applying the Benson group additivity method is illustrated in the diagram below.

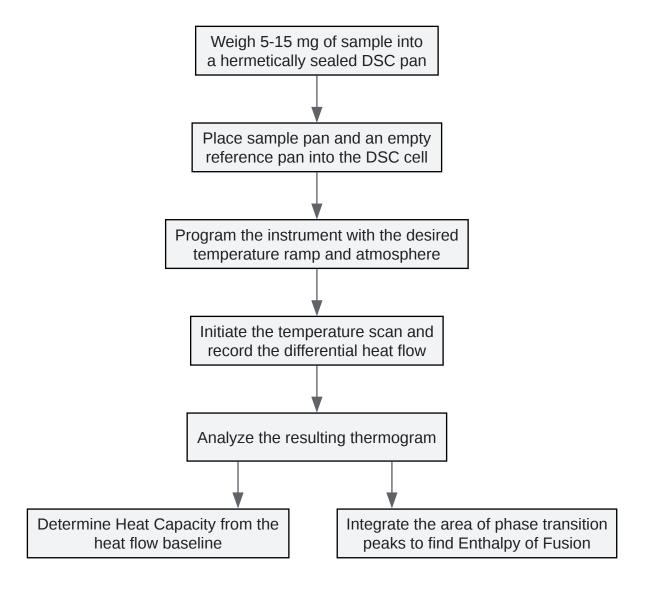












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## References

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